Cas no 822-87-7 (2-chlorocyclohexan-1-one)

2-chlorocyclohexan-1-one structure
2-chlorocyclohexan-1-one structure
Produktname:2-chlorocyclohexan-1-one
CAS-Nr.:822-87-7
MF:C6H9ClO
MW:132.588061094284
MDL:MFCD00001626
CID:39977
PubChem ID:13203

2-chlorocyclohexan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-CHLOROCYCLOHEXANONE
    • 2-chloro-cyclohexanon
    • alpha-Chlorocyclohexanone
    • 2-Chloro-1-cyclohexanone
    • 2-Chlorocyclohexanone (stabilized with HQ)
    • 2-Chlorocyclohexan-1-one
    • 2-Chlorocyclohexanone (stabilized with HQ + CaCO3)
    • 2-CHLOROCYCLOHEXANONE , STABILIZED WITH CALCIUM CARBONATE
    • MAGNESIUM OXIDE
    • Cyclohexanone,2-chloro-, (?à)-
    • (?à)-2-Chloro-1-cyclohexanone
    • (?à)-2-Chlorocyclohexanone
    • NSC 12439
    • a-Chlorocyclohexanone
    • CYCLOHEXANONE, 2-CHLORO-
    • 2-Chlorocyclohexonone
    • .alpha.-Chlorocyclohexanone
    • CCHNWURRBFGQCD-UHFFFAOYSA-N
    • 2-chloro-cyclohexanone
    • 2-chlorocylohexanone
    • 2-chlorocyclohexanon
    • 2-chloro cyclohexanone
    • WLN: L6VTJ BG
    • DSSTox_CID_1530
    • 2-chloro-cyclohexan-1-one
    • DSSTox_RID_76200
    • DSSTox_GSID_21530
    • 2-Chlorocyclohexanone (ACI)
    • Cyclohexanone, 2-chloro-, (±)- (ZCI)
    • (±)-2-Chloro-1-cyclohexanone
    • (±)-2-Chlorocyclohexanone
    • α-Chlorocyclohexanone
    • CS-W013402
    • AKOS016889127
    • FT-0632986
    • UNII-1134E5H2KV
    • Q27251237
    • AC1582
    • AS-57502
    • EINECS 212-505-5
    • 1134E5H2KV
    • CHEMBL3183260
    • (+/-)-2-CHLORO-1-CYCLOHEXANONE
    • SCHEMBL186361
    • NSC-12439
    • AKOS001133267
    • Tox21_200522
    • (+/-)-2-CHLOROCYCLOHEXANONE
    • Z94598693
    • EN300-18889
    • MFCD00001626
    • NCGC00248671-01
    • CAS-822-87-7
    • NCGC00258076-01
    • DTXCID001530
    • DTXSID1021530
    • NSC12439
    • SY038921
    • 2-CHLOROCYCLOHEXANONE, (+/-)-
    • F0001-2107
    • NS00022820
    • 822-87-7
    • 2-Chlorocyclohexanone, 98%
    • BBL011103
    • 2-Chlorocyclohexanone stabilized over calcium carbonate/magnesium oxide
    • DB-056596
    • STK802347
    • 2-chlorocyclohexan-1-one
    • MDL: MFCD00001626
    • Inchi: 1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2
    • InChI-Schlüssel: CCHNWURRBFGQCD-UHFFFAOYSA-N
    • Lächelt: O=C1C(Cl)CCCC1
    • BRN: 774100

Berechnete Eigenschaften

  • Genaue Masse: 132.03400
  • Monoisotopenmasse: 132.034
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 101
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 1.5
  • Tautomerzahl: 3
  • Topologische Polaroberfläche: 17.1

Experimentelle Eigenschaften

  • Farbe/Form: Weiße Kristalle
  • Dichte: 1.161 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 23 °C (lit.)
  • Siedepunkt: 107°C/50mmHg(lit.)
  • Flammpunkt: Fahrenheit: 179.6° f< br / >Celsius: 82° C< br / >
  • Brechungsindex: n20/D 1.484(lit.)
  • Wasserteilungskoeffizient: Unlöslich in Wasser.
  • PSA: 17.07000
  • LogP: 1.73690
  • Löslichkeit: Unlöslich in Wasser, löslich in Alkohol und Äther

2-chlorocyclohexan-1-one Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H317,H319,H335
  • Warnhinweis: P261,P280,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN 3335 9
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38-43
  • Sicherheitshinweise: S26-S36/37-S37/39
  • FLUKA MARKE F CODES:10-19
  • RTECS:GW1225000
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:<0°C
  • Risikophrasen:R36/37/38
  • TSCA:Yes

2-chlorocyclohexan-1-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18613-250g
2-Chlorocyclohexanone, 97%, stab. with calcium carbonate/magnesium oxide
822-87-7 97%
250g
¥5181.00 2023-06-07
Apollo Scientific
OR918717-5g
2-Chlorocyclohexanone
822-87-7 95%
5g
£17.00 2025-03-21
Apollo Scientific
OR918717-25g
2-Chlorocyclohexanone
822-87-7 95%
25g
£63.00 2025-02-20
eNovation Chemicals LLC
D489533-100g
2-Chlorocyclohexanone (stabilized with HQ + CaCO3)
822-87-7 97%
100g
$180 2024-05-24
Life Chemicals
F0001-2107-1g
2-Chlorocyclohexanone
822-87-7 95%+
1g
$21.0 2023-11-21
Chemenu
CM328692-500g
2-chlorocyclohexan-1-one
822-87-7 95%+
500g
$313 2022-06-10
Chemenu
CM328692-500g
2-chlorocyclohexan-1-one
822-87-7 95%+
500g
$313 2021-08-18
eNovation Chemicals LLC
Y1097402-25G
2-chlorocyclohexan-1-one
822-87-7 97%
25g
$75 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8203-25G
2-chlorocyclohexan-1-one
822-87-7 97%
25g
¥ 356.00 2023-04-13
Life Chemicals
F0001-2107-0.5g
2-Chlorocyclohexanone
822-87-7 95%+
0.5g
$19.0 2023-11-21

2-chlorocyclohexan-1-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Carbon tetrachloride ,  Water ;  20 - 25 °C
Referenz
Synthesis of 2-halogenated cyclic ketones
Kashparov, V. P.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2008, (5), 58-60

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hexachloroacetone Solvents: Benzene ;  30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  1 h, reflux
Referenz
Heterolytic and homolytic reactions of polyhalogenated carbonyl compounds
Laskovics, Frederick Mark, 1977, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referenz
Iridium-Catalyzed 1,3-Hydrogen Shift/Chlorination of Allylic Alcohols
Ahlsten, Nanna; et al, Angewandte Chemie, 2013, 52(24), 6273-6276

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Piperidine, lithium salt (1:1) Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C
Referenz
Lithium piperidide
Snieckus, Victor; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: Dimethylformamide
Referenz
Syntheses of α-chloroketones by reaction of silyl enol ethers with copper(II) chloride and iron(III) chloride
Ito, Yoshihiko; et al, Journal of Organic Chemistry, 1980, 45(10), 2022-4

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Ligand exchange reaction of sulfoxides in organic synthesis: a new synthesis of α-chloro ketones from carbonyl compounds with one-carbon homologation
Satoh, Tsuyoshi; et al, Tetrahedron, 1995, 51(3), 703-10

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
2.1 Reagents: Phosphoric acid
Referenz
Halogenation of enamines - synthesis of β-halo iminium halides
Seufert, Walter; et al, Chemische Berichte, 1979, 112(5), 1670-6

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Lead tetraacetate ,  Calcium chloride Solvents: Methanol ;  22 °C
Referenz
Lead(IV) Acetate1
Mihailovic, Mihailo Lj.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: 1H-Imidazolium, 1-methyl-3-octyl-, (trichloride) (1:1) ;  30 min, 0 °C
Referenz
Alkylimadazolium chloride: a medium of chlorine absorption and chlorination
Shi, Shenyi; et al, Youji Huaxue, 2011, 31(2), 227-230

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Referenz
Ring-Fused Cyclopropanone N,O-Acetals. Electrochemical Preparation and Their Reactivities under Acidic Conditions
Chiba, Toshiro; et al, Journal of Organic Chemistry, 1999, 64(7), 2516-2519

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Chromium trioxide Solvents: Carbon tetrachloride
Referenz
Oxidation of olefins using chromic anhydride-chlorotrimethylsilane. A convenient synthesis of α-chloro ketones
Lee, Jong Gun; et al, Tetrahedron Letters, 1989, 30(2), 193-6

Synthetic Routes 12

Reaktionsbedingungen
Referenz
Product class 6: α-hetero-substituted ketones
Suffert, J., Science of Synthesis, 2005, 26, 869-969

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Toluene Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  rt
Referenz
Titanium(IV) chloride
Gundersen, Lise-Lotte; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-26

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Levulinic acid ,  Hydrochloric acid ,  Water ;  4 h, rt → 75 °C
Referenz
Conversion of α,α'-dichlorodiazene dioxides using levulinic acid under solvent-free conditions to α-chloroketones through a three-step domino process
Vimala, B. C.; et al, Journal of Chemical Sciences (Bangalore, 2009, 121(6), 1011-1015

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Cesium chloride Catalysts: Fluorotrimethylsilane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 h, 23 °C
Referenz
Development of a generic activation mode: nucleophilic α-substitution of ketones via oxy-allyl cations
Vander Wal, Mark N.; et al, Chemical Science, 2013, 4(8), 3075-3079

Synthetic Routes 16

Reaktionsbedingungen
Referenz
Metal-catalyzed organic photoreactions. One-step synthesis of chlorinated ketones from olefins by the photo-oxidation in the presence of iron(III) chloride
Murayama, Eigoro; et al, Chemistry Letters, 1978, (2), 161-4

Synthetic Routes 17

Reaktionsbedingungen
Referenz
Convenient preparative method of α-chloroketones
Kuwajima, Isao; et al, Chemistry Letters, 1973, (2), 197-200

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Graphite ,  Ammonium tungsten hydroxide oxide ((NH4)6W6(OH)7O17) Solvents: Water ;  15 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  rt; 11 h, rt → 70 °C
Referenz
Ammonium Tungstate as an Effective Catalyst for Selective Oxidation of Alcohols to Aldehydes or Ketones with Hydrogen Peroxide under Water - A Synergy of Graphene Oxide
Fu, Huihui; et al, Synlett, 2018, 29(4), 447-451

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Referenz
Synthesis and thermolysis of 2-amino-1-cycloalkenylsulfonium salts
Vilsmaier, Elmar; et al, Chemische Berichte, 1979, 112(8), 2997-3006

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Tempo Solvents: Dichloromethane ;  rt; 10 min, rt
1.2 Reagents: Methanol ;  rt; 2 h, rt
Referenz
Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones
Jing, Yuanyuan; et al, Organic Letters, 2014, 16(18), 4932-4935

Synthetic Routes 21

Reaktionsbedingungen
Referenz
Product class 6: α-hetero-substituted ketones
Suffert, J., Science of Synthesis, 2005, 26, 869-969

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ,  Sulfolane ;  10 h, reflux; cooled
1.2 Reagents: Water Solvents: Diethyl ether ;  cooled
Referenz
A new approach to the synthesis of α-chlorocycloalkanones
Li, Xing Hai; et al, Chinese Chemical Letters, 2007, 18(12), 1476-1478

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Mercuric chloride ,  Iodine Solvents: Dichloromethane
Referenz
Mercury(II) chloride-iodine. A useful reagent for the direct and regiospecific synthesis of α-iodo carbonyl compounds
Barluenga, Jose; et al, Synthesis, 1986, (8), 678-80

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Lead tetraacetate ,  Calcium chloride Solvents: Methanol ;  rt
Referenz
Lead(IV) acetate
Mihailovic, Mihailo Lj.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-8

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Catalysts: Lead tetraacetate
Referenz
Lead(IV) acetate/metal halide reagents; I. Synthesis of α-haloketones
Motohashi, Shigeyasu; et al, Synthesis, 1982, (12), 1021-3

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Methanol ,  Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane
Referenz
Reaction of epoxides with activated DMSO reagent. General method for synthesis of α-chloro carbonyl compounds: application in asymmetric synthesis of (3S)-2,3-oxidosqualene
Raina, Sushil; et al, Tetrahedron, 1995, 51(8), 2467-76

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sulfuryl chloride fluoride
Referenz
Synthetic methods and reactions. 123. Preparation of α-chloro ketones from enol silyl ethers with sulfuryl chloride fluoride and sulfuryl chloride
Olah, George A.; et al, Journal of Organic Chemistry, 1984, 49(11), 2032-4

Synthetic Routes 28

Reaktionsbedingungen
1.1 Catalysts: Methane, 1,1′-thiobis-, compd. with chlorine (1:1) Solvents: Dichloromethane
1.2 Catalysts: Triethylamine
Referenz
Dimethyl Sulfide-Chlorine
Murray, William V., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 29

Reaktionsbedingungen
1.1 Reagents: Hexachloroacetone Solvents: Acetonitrile ;  30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  1 h, reflux
Referenz
Heterolytic and homolytic reactions of polyhalogenated carbonyl compounds
Laskovics, Frederick Mark, 1977, , ,

2-chlorocyclohexan-1-one Raw materials

2-chlorocyclohexan-1-one Preparation Products

2-chlorocyclohexan-1-one Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:822-87-7)2-chlorocyclohexan-1-one
A840294
Reinheit:99%
Menge:250g
Preis ($):328.0